molecular formula C48H68N6O13 B13723407 Fmoc-PEG6-Val-Cit-PAB-OH

Fmoc-PEG6-Val-Cit-PAB-OH

Cat. No.: B13723407
M. Wt: 937.1 g/mol
InChI Key: APYSVMUHEWTRRZ-YMJVKMAGSA-N
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Description

Fmoc-PEG6-Val-Cit-PAB-OH is a chemical compound widely used in the field of pharmaceuticals, particularly in the development of targeted drug delivery systems. It is an enzyme-cleavable linker featuring a Boc-protected amine, a hydrophilic polyethylene glycol spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the para-aminobenzyloxycarbonyl (PAB) can be used to attach with reactive groups such as para-nitrophenyl (PNP) for conjugation with drug payloads .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG6-Val-Cit-PAB-OH involves multiple steps, starting with the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. The polyethylene glycol (PEG) spacer is then introduced, followed by the coupling of valine (Val) and citrulline (Cit) to form the dipeptide. The final step involves the attachment of the PAB group .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Mechanism of Action

The mechanism of action of Fmoc-PEG6-Val-Cit-PAB-OH involves the cleavage of the Val-Cit-PAB dipeptide by cellular proteases. This cleavage releases the drug payload, which can then interact with its molecular targets within the cell. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the active amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-PEG6-Val-Cit-PAB-OH is unique due to its longer PEG spacer, which provides increased hydrophilicity and flexibility. This enhances its solubility and stability in aqueous environments, making it particularly suitable for use in targeted drug delivery systems .

Properties

Molecular Formula

C48H68N6O13

Molecular Weight

937.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1

InChI Key

APYSVMUHEWTRRZ-YMJVKMAGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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